molecular formula C30H26N2O6 B099801 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone CAS No. 16472-23-4

1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone

Cat. No. B099801
CAS RN: 16472-23-4
M. Wt: 510.5 g/mol
InChI Key: YBMYFNLKIQTRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone, also known as BHQ or bisanthrene, is a synthetic compound that is widely used in scientific research. This compound has been found to have significant biological activity, making it an important tool for studying various biochemical and physiological processes. In

Mechanism Of Action

The mechanism of action of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone involves the inhibition of topoisomerase II, which leads to the accumulation of DNA double-strand breaks and subsequent cell death. 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.

Biochemical And Physiological Effects

1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage, leading to cell death. 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone is its high potency as an inhibitor of topoisomerase II. This makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has a high affinity for metal ions, making it useful as a fluorescent probe for metal ion detection. However, one limitation of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone is its potential toxicity, particularly at high concentrations. Careful dosing and handling is required to ensure the safety of researchers working with this compound.

Future Directions

There are several potential future directions for research on 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone. One area of interest is the development of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone derivatives with improved potency and selectivity for specific targets. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone could be further explored as a potential anticancer agent, particularly in combination with other chemotherapeutic agents. Finally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone could be investigated as a potential therapeutic agent for inflammatory diseases, given its anti-inflammatory effects.
In conclusion, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone is a valuable tool for scientific research due to its potent inhibition of topoisomerase II and its potential as an anticancer agent. Further research is needed to fully understand the biochemical and physiological effects of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone involves the reaction of anthraquinone with 4-(2-hydroxyethoxy)aniline in the presence of a catalyst. The resulting product is then further reacted with 4-nitrobenzene-1,2-diamine to produce 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone. This method has been optimized to produce high yields of pure 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone.

Scientific Research Applications

1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been extensively used in scientific research, particularly in the field of biochemistry. It has been found to be a potent inhibitor of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been shown to inhibit the growth of cancer cells and has potential as an anticancer agent. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

CAS RN

16472-23-4

Product Name

1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone

Molecular Formula

C30H26N2O6

Molecular Weight

510.5 g/mol

IUPAC Name

1,8-bis[4-(2-hydroxyethoxy)anilino]anthracene-9,10-dione

InChI

InChI=1S/C30H26N2O6/c33-15-17-37-21-11-7-19(8-12-21)31-25-5-1-3-23-27(25)30(36)28-24(29(23)35)4-2-6-26(28)32-20-9-13-22(14-10-20)38-18-16-34/h1-14,31-34H,15-18H2

InChI Key

YBMYFNLKIQTRKS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NC3=CC=C(C=C3)OCCO)C(=O)C4=C(C2=O)C=CC=C4NC5=CC=C(C=C5)OCCO

Canonical SMILES

C1=CC2=C(C(=C1)NC3=CC=C(C=C3)OCCO)C(=O)C4=C(C2=O)C=CC=C4NC5=CC=C(C=C5)OCCO

Other CAS RN

16472-23-4

Origin of Product

United States

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